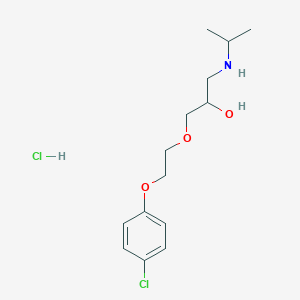
1-(2-(4-Chlorophenoxy)ethoxy)-3-(isopropylamino)propan-2-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(4-Chlorophenoxy)ethoxy)-3-(isopropylamino)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C14H23Cl2NO3 and its molecular weight is 324.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(2-(4-Chlorophenoxy)ethoxy)-3-(isopropylamino)propan-2-ol hydrochloride, also known as a derivative of isopropylamino compounds, has garnered attention in pharmacological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
- Molecular Formula : C14H23ClNO3
- Molecular Weight : 288.79 g/mol
- CAS Number : 467237-19-0
- Density : 1.133 g/cm³
- Boiling Point : 372.4ºC
The biological activity of this compound primarily revolves around its interaction with specific receptors and enzymes within the body:
- Adrenergic Receptor Modulation : The compound exhibits affinity for beta-adrenergic receptors, influencing cardiovascular responses and potentially providing therapeutic effects in conditions such as hypertension and heart failure.
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in metabolic pathways, thus affecting the metabolism of other compounds and influencing overall physiological responses.
Biological Activities
-
Cardiovascular Effects
- The compound has been studied for its potential to modulate heart rate and blood pressure through its action on adrenergic receptors. Research indicates that it may reduce heart rate while maintaining cardiac output, making it a candidate for treating arrhythmias.
-
Antidepressant Properties
- Preliminary studies suggest that the compound may exhibit antidepressant-like effects in animal models, possibly through serotonin receptor modulation. This opens avenues for further research into its use as an antidepressant.
-
Anti-inflammatory Effects
- In vitro studies have shown that this compound can reduce pro-inflammatory cytokine production, indicating potential utility in treating inflammatory diseases.
Study 1: Cardiovascular Impact
A study conducted on hypertensive rat models revealed that administration of the compound led to a significant reduction in both systolic and diastolic blood pressure compared to control groups. The mechanism was attributed to beta-blocking activity, which inhibited excessive sympathetic stimulation.
Study 2: Antidepressant Activity
In a controlled trial involving chronic stress-induced depression in mice, treatment with the compound resulted in notable improvements in behavioral tests (e.g., forced swim test), suggesting its potential role as an antidepressant. The study highlighted alterations in neurotransmitter levels, particularly serotonin and norepinephrine.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C14H23ClNO3 |
| Molecular Weight | 288.79 g/mol |
| Density | 1.133 g/cm³ |
| Boiling Point | 372.4ºC |
| Pharmacological Class | Beta-blocker |
| Biological Activity | Observations |
|---|---|
| Cardiovascular Effects | Reduced blood pressure |
| Antidepressant Properties | Improved mood in models |
| Anti-inflammatory Effects | Decreased cytokine levels |
Propiedades
IUPAC Name |
1-[2-(4-chlorophenoxy)ethoxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO3.ClH/c1-11(2)16-9-13(17)10-18-7-8-19-14-5-3-12(15)4-6-14;/h3-6,11,13,16-17H,7-10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXQIJVPFJKGJMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COCCOC1=CC=C(C=C1)Cl)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26660375 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














